molecular formula C9H8N2O2 B1396061 6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1019021-64-7

6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B1396061
CAS RN: 1019021-64-7
M. Wt: 176.17 g/mol
InChI Key: KKZFEWUJXRWGJS-UHFFFAOYSA-N
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Description

6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle recognized for its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves various strategies . For instance, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused bicyclic 5,6 heterocycle .


Chemical Reactions Analysis

This compound derivatives have been identified as Mtb pantothenate synthetase (PS) inhibitors .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid has been a focus in the synthesis of heterocyclic compounds due to its potential pharmaceutical applications. Studies have demonstrated the synthesis of various derivatives of this compound, highlighting their significance in medicinal chemistry:

  • Anti-inflammatory Activity : A series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids were synthesized and evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. These compounds showed promising results in treating inflammation and related symptoms (Abignente et al., 1982).

  • Synthesis of Derivatives : The synthesis of 2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic esters, acids, and amides, including 6‐methyl‐2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic acid, has been reported. These derivatives were pharmacologically tested for their antiinflammatory and analgesic activities (Di Chiacchio et al., 1998).

Chemical Synthesis Techniques

Several studies have focused on the development of novel synthesis techniques for imidazo[1,2-a]pyridine derivatives, showcasing the chemical versatility and potential applications of these compounds:

  • Hydroamination and Aminooxygenation : A study described aqueous syntheses of methylimidazo[1,2-a]pyridines without any deliberate addition of catalyst. Additionally, Ag-catalyzed intramolecular aminooxygenation was used to produce imidazo[1,2-a]pyridine-3-carbaldehydes (Mohan et al., 2013).

  • Novel Synthesis Approaches : Research has developed convenient approaches to synthesize 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, which are considered promising biologically active scaffolds (Yakovenko & Vovk, 2021).

Antimycobacterial Activities

Research into the antimycobacterial activities of imidazo[1,2-a]pyridine derivatives has been conducted, although not specifically for this compound:

  • Antimycobacterial Screening : A study synthesized thiazolidines and spirothiazolidines derived from hydrazones of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide and screened them for antimycobacterial activities. However, these compounds did not show significant activity at the tested concentration (Kasimogullari & Cesur, 2004).

Mechanism of Action

Target of Action

6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant anti-tb activity . The mechanism of action of these compounds is likely related to their interaction with the bacterial cells, leading to inhibition of growth and replication.

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant anti-tb activity , suggesting that they may affect the biochemical pathways involved in the growth and replication of TB bacteria.

Pharmacokinetics

One of the imidazo[1,2-a]pyridine analogues, q203, has displayed pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting that this compound may have similar properties.

Result of Action

Imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb , suggesting that they may have a similar effect on these bacteria.

properties

IUPAC Name

6-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-2-3-8-10-4-7(9(12)13)11(8)5-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZFEWUJXRWGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C2C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1019021-64-7
Record name 6-methylimidazo[1,2-a]pyridine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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